molecular formula C8H16O2 B1330348 (S)-2-Ethylhexanoic acid CAS No. 72377-05-0

(S)-2-Ethylhexanoic acid

Cat. No.: B1330348
CAS No.: 72377-05-0
M. Wt: 144.21 g/mol
InChI Key: OBETXYAYXDNJHR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Ethylhexanoic acid is an organic compound with the molecular formula C8H16O2. It is a chiral carboxylic acid, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Ethylhexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2-ethylhexanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of propylene followed by hydrogenation and oxidation. This multi-step process involves the use of catalysts such as rhodium or cobalt complexes to facilitate the reactions. The final product is then purified through distillation or crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Ethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce 2-ethylhexanoic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atom in the carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acid chlorides, basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-Ethylhexanoic acid derivatives.

    Reduction: 2-Ethylhexanol.

    Substitution: Various substituted 2-ethylhexanoic acid derivatives.

Scientific Research Applications

(S)-2-Ethylhexanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of plasticizers, lubricants, and coatings due to its ability to enhance the properties of these materials.

Mechanism of Action

The mechanism of action of (S)-2-Ethylhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets depend on the specific application and the derivative of the compound being used.

Comparison with Similar Compounds

(S)-2-Ethylhexanoic acid can be compared with other similar carboxylic acids, such as:

    2-Ethylhexanoic acid: The non-chiral version of the compound.

    Hexanoic acid: A shorter chain carboxylic acid with similar chemical properties.

    Octanoic acid: A longer chain carboxylic acid with different physical properties.

Uniqueness: this compound is unique due to its chiral nature, which allows it to interact with other chiral molecules in specific ways. This property makes it valuable in the synthesis of enantiomerically pure compounds and in applications where chirality plays a crucial role.

Properties

IUPAC Name

(2S)-2-ethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBETXYAYXDNJHR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72377-05-0
Record name Hexanoic acid, 2-ethyl-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072377050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

A mixture of TMIT (1.0 g, 6.33 mmol), 2-ethylhexyl acrylate (1.16 g, 6.33 mmol) and cesium carbonate (1.0 g, 3.3 mmol) in acetonitrile (15 mL) was stirred at room temperature for 24 h. The reaction mixture was filtered to separate solid cesium carbonate and solvent was evaporated from the filtrate to obtain the product as a colorless oil (1.9 g, 88 %). IR: 3325, 2961, 1732, 1595, 1480 cm31 1; 1H NMR (CDCl3, 500 MHz): δ3.96 (overlapping d, 2 H), 3.83 (t, 1.72 H), 3.22 (t, 0.28 H), 2.82 (t, 1.72 H), 2.71 (t, 0.28 H), 1.91 (bs, 1H), 1.42 (s, 6 H), 1.40 (s, 6H), 1.35-1.20 (m, 8 H), 0.85 (overlapping t, 6 H) ppm; 13C NMR (CDCl3, 125 MHz): δ205.8, 173.6, 171.9, 171.3, 130.2, 128.5, 88.7, 82.9, 70.35, 69.6, 67.2, 66.9, 66.8, 40.6, 38.6, 33.9, 31.4, 30.26, 30.21, 28.79, 28.71, 28.23, 25.8, 23.64, 22.83, 13.9, 10.9 ppm.
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

A series of emulsion polymerizations of dibromostyrene (DBS)/2-ethylhexyl acrylate (2-EHA) were carried out in 8 oz. bottles. All the ingredients (122.50 or 180 parts by weight deionized water, 3 parts sodium dodecyl sulfate, 0.3 parts potassium persulfate, 0.2 parts t-dodecyl mercaptan and 100 parts total monomers in the ratio desired in the polymer) were charged into 8 oz. bottles and flushed well with nitrogen, and then reacted at 50° C. to about 45.8 or 36.5% solids in 15 hr. The whole bottle was cooled to room temperature and 3 parts deionized water and 0.18 parts 50% H2O2 added, followed by agitation for 20 minutes. The results of these preparations are set forth in Table I. The latices in Examples 1 and 2 perform well in a variety of coating applications, and display improved flame retardancy, while the latices in Examples 3 through 5 give very soft and tacky coatings.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
t-dodecyl mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a solution of 2-ethyl hexanol (8.7 mmol) in CH2Cl2 (10 ml), RuCl3H2O (0.014 mmol) and tetra butyl ammonium bromide (0.2 mmol) were added. The mixture was heated at 40° C. and 30% H2O2 (v/v) (3 ml) was added dropwise. After 1 hours the reaction was complete. Water is added, the organic phase was separated, dried over sodium sulphate and evaporated under reduced pressure to give the crude product of the title that was purified by flash chromatography (pure CH2Cl2) obtaining 0.8 g of the desired product. Yield 65%.
Quantity
8.7 mmol
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3H2O
Quantity
0.014 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Synthesis routes and methods IV

Procedure details

12.82kg/h of 2-ethylhexanal and 1.79kg/h of oxygen (molar ratio 1:0.56) were caused to react in the presence of 1.9wt% of potassium 2-ethylhexanoate (prepared by the addition of KOH to the initial reaction mixture) at 40° C. and a pressure of 3 bar. 96 % of 2-ethylhexanoic acid having a color value of 4 were isolated by distillation (determined as specified in ISO 6271 ). The bottoms were recycled to the oxidation stage.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium 2-ethylhexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Ethylhexanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-Ethylhexanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-Ethylhexanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-Ethylhexanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-Ethylhexanoic acid
Reactant of Route 6
(S)-2-Ethylhexanoic acid
Customer
Q & A

Q1: How does (S)-2-Ethylhexanoic acid interact with Cytochrome P450cam compared to its (R)-enantiomer?

A: Research indicates that Cytochrome P450cam exhibits stereoselectivity for both binding and catalyzing the formation of (R)- and this compound from their corresponding alcohols. [, ] While both enantiomers bind to the enzyme, (R)-2-Ethylhexanoic acid is produced at a rate 3.5 times faster than the (S)-enantiomer. [, ] Crystallographic studies suggest that this difference in production rate might be attributed to the binding orientation of each enantiomer within the enzyme's active site, with (R)-2-Ethylhexanoic acid exhibiting a more ordered binding state. [, ]

Q2: What is the significance of the observed stereoselectivity in the production of this compound by Cytochrome P450cam?

A: The stereoselective production of this compound by Cytochrome P450cam offers insight into the enzyme's catalytic mechanism and substrate specificity. [, ] This finding highlights the potential for utilizing engineered Cytochrome P450cam variants as biocatalysts for the enantioselective synthesis of chiral molecules like 2-Ethylhexanoic acid. [, ] By understanding the factors governing enantioselectivity, researchers can potentially modify the enzyme's active site to favor the production of specific enantiomers, which is of significant interest in pharmaceutical and fine chemical industries.

Q3: What are the implications of the observed differences in regioselectivity between (R)- and (S)-2-Ethylhexanol during turnover by Cytochrome P450cam?

A: Research shows that (R)-2-Ethylhexanoic acid comprises 50% of the total products formed from (R)-2-Ethylhexanol turnover by Cytochrome P450cam. [, ] In contrast, this compound makes up only 13% of the products resulting from (S)-2-Ethylhexanol turnover. [, ] This suggests that the enzyme exhibits different regioselectivity depending on the enantiomer it interacts with. These differences could be attributed to the distinct binding orientations of each enantiomer within the active site, influencing the accessibility of specific carbon atoms for oxidation. Further research exploring these regioselectivity differences could facilitate the development of engineered enzymes with tailored catalytic activity for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.